

A Comparative Guide to Analytical Method Validation for Dasatinib Intermediate-1

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Compound of Interest

Compound Name: *Dasatinib intermediate-1*

Cat. No.: *B023545*

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This guide provides a comprehensive comparison of analytical methods for the validation of **Dasatinib intermediate-1**, in accordance with the International Council for Harmonisation (ICH) guidelines. **Dasatinib intermediate-1**, chemically identified as N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, is a critical component in the synthesis of the tyrosine kinase inhibitor Dasatinib.^{[1][2][3][4]} Ensuring the purity and quality of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

This document outlines the performance of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method and compares it with an alternative HPLC method, supported by experimental data. Detailed methodologies and visual workflows are provided to assist in the replication and implementation of these analytical procedures.

Comparative Analysis of Analytical Methods

The selection of an analytical method for monitoring process impurities like **Dasatinib intermediate-1** is critical for quality control in pharmaceutical manufacturing. The following tables summarize the performance of a validated stability-indicating RP-HPLC method specifically developed for Dasatinib and its process-related impurities, including intermediate-1.

Table 1: Chromatographic Conditions

Parameter	Method 1: Stability-Indicating RP-HPLC
Column	Inertsil ODS 3V (150mm x 4.6mm, 5µm)
Mobile Phase	Buffer: 1.36g of potassium dihydrogen phosphate and 1.0g of sodium-1-octane sulphonic acid in 1000ml water, pH 6.0 with dilute KOH. Mobile Phase A: Buffer Mobile Phase B: Acetonitrile (Gradient Elution)
Flow Rate	1.0 mL/minute
Column Temperature	50°C
Detection Wavelength	315 nm
Injection Volume	20 µL
Diluent	Methanol

Table 2: System Suitability Parameters

Parameter	Method 1: Acceptance Criteria
Resolution	≥ 2.0 between Dasatinib and its impurities
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000

Table 3: Validation Summary as per ICH Guidelines

Validation Parameter	Method 1: Performance Data	ICH Guideline Reference
Specificity	The method is specific as there is no interference from blank, placebo, and other process impurities at the retention time of Dasatinib intermediate-1. Forced degradation studies showed good separation of the intermediate from degradation products.[5][6]	ICH Q2(R1)[7]
Linearity		
Range	LOQ to 150% of the specification limit	ICH Q2(R1)
Correlation Coefficient (r^2)	> 0.99	ICH Q2(R1)
Accuracy (% Recovery)	Within 80.0% to 120.0%	ICH Q2(R1)
Precision (% RSD)		
Repeatability	$\leq 5.0\%$	ICH Q2(R1)
Intermediate Precision	$\leq 5.0\%$	ICH Q2(R1)
Limit of Detection (LOD)	Determined by signal-to-noise ratio of 3:1	ICH Q2(R1)
Limit of Quantitation (LOQ)	Determined by signal-to-noise ratio of 10:1	ICH Q2(R1)
Robustness	The method is robust with respect to minor variations in flow rate, column temperature, and mobile phase pH.	ICH Q2(R1)

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below is a representative protocol for the stability-indicating RP-HPLC method.

Preparation of Solutions

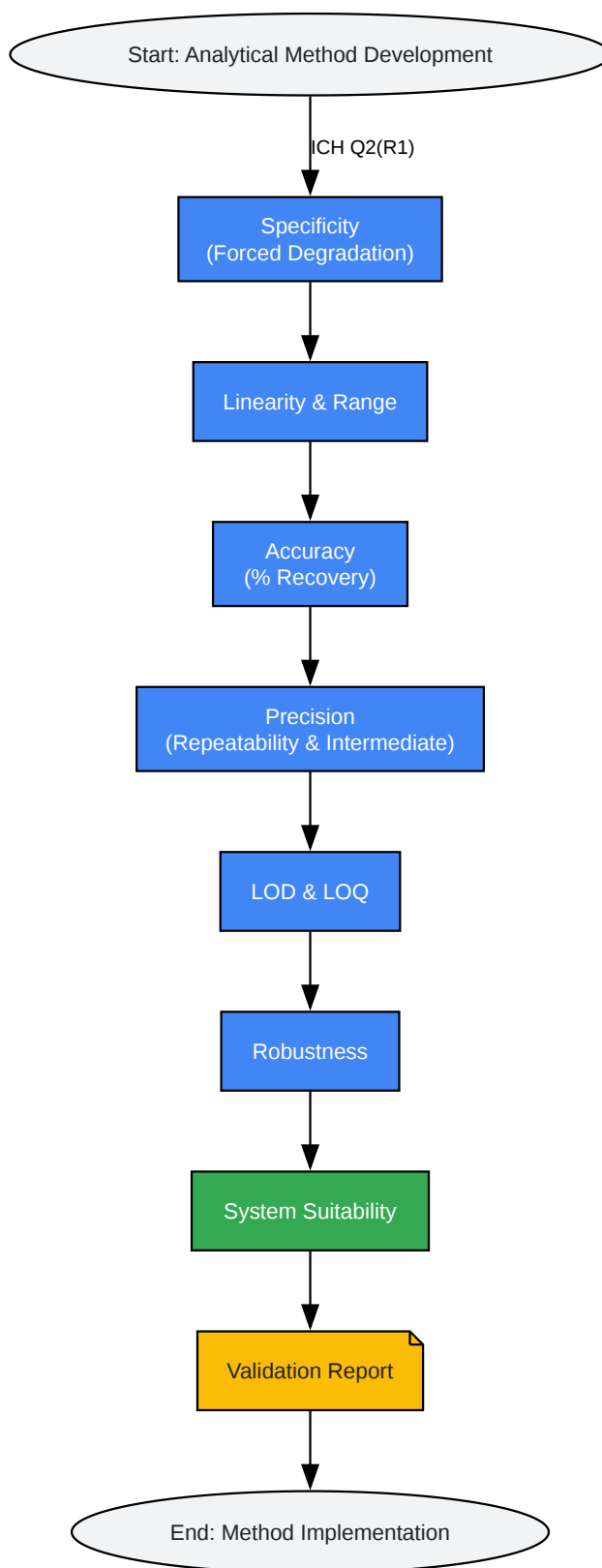
- **Buffer Preparation:** Dissolve 1.36g of potassium dihydrogen phosphate and 1.0g of sodium-1-octane sulphonic acid in 1000ml of HPLC grade water. Adjust the pH to 6.0 with a dilute potassium hydroxide solution.
- **Mobile Phase Preparation:** Filter and degas the buffer and acetonitrile separately. The gradient program will be run with the buffer as mobile phase A and acetonitrile as mobile phase B.
- **Diluent:** Use HPLC grade methanol.
- **Standard Stock Solution:** Accurately weigh and dissolve an appropriate amount of **Dasatinib intermediate-1** reference standard in the diluent to obtain a known concentration.
- **Sample Solution:** Accurately weigh and dissolve the sample containing **Dasatinib intermediate-1** in the diluent to achieve a target concentration.

Chromatographic Procedure

- Set up the HPLC system with the specified column and chromatographic conditions.
- Equilibrate the column with the mobile phase for at least 30 minutes.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the standard solution in replicate (e.g., n=6) to check for system suitability (resolution, tailing factor, and theoretical plates).
- Inject the sample solution to determine the content of **Dasatinib intermediate-1**.

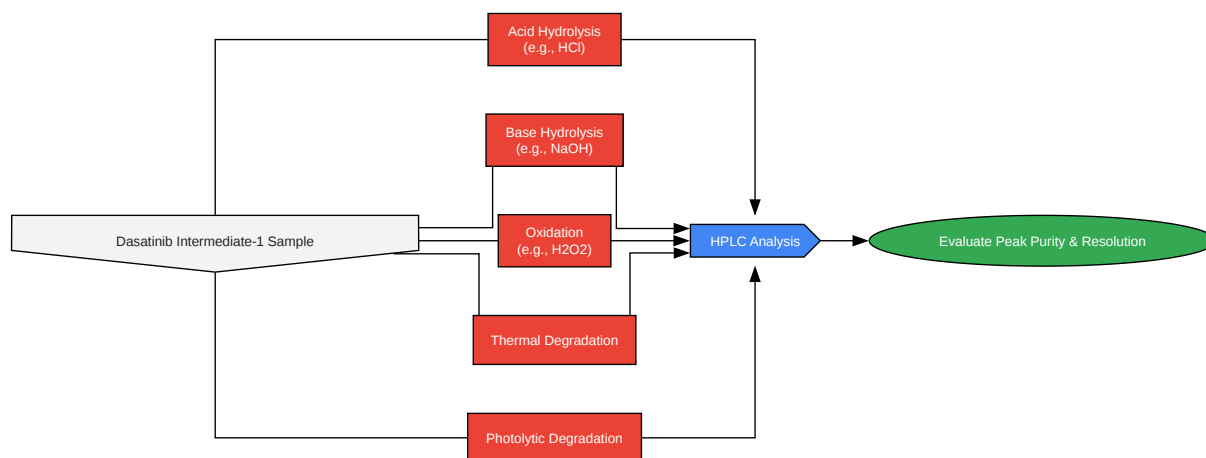
Mandatory Visualizations

The following diagrams illustrate the key workflows in the analytical method validation process for **Dasatinib intermediate-1**.



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Caption: Workflow for Analytical Method Validation as per ICH Q2(R1).



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Caption: Experimental Workflow for Specificity Testing via Forced Degradation.

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